Benzofluor
Overview
Description
Benzofluor is a chemical compound with the molecular formula C10H12F3NO2S2 . It is also known by other names such as Methanesulfonamide, N-(4-(ethylthio)-2-(trifluoromethyl)phenyl)- .
Molecular Structure Analysis
The molecular structure of Benzofluor consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of Benzofluor is 299.333 Da and the monoisotopic mass is 299.026154 Da .
Physical And Chemical Properties Analysis
Benzofluor has a molecular formula of C10H12F3NO2S2 and an average mass of 299.333 Da . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Autoradiography in Solvent Study
K. Bergman's study utilized whole-body autoradiography to examine the distribution and elimination of various solvents, including benzene, a component related to benzofluor. This technique was pivotal in understanding the absorption and retention of these solvents in fatty and nervous tissues, as well as their pharmacokinetics (Bergman, 1979).
Antimicrobial Applications
Asha Hiremathad et al. discussed the significant antimicrobial properties of benzofuran and its derivatives, highlighting their applications in treating diseases like cancer and psoriasis. This study emphasized benzofuran's unique structural features and its potential in drug discovery, particularly as an efficient antimicrobial agent (Hiremathad et al., 2015).
Volatile Organic Compounds Research
Gangfeng Zhang et al. conducted a bibliometric analysis on research trends concerning volatile organic compounds, where compounds like benzene (related to benzofluor) were a major focus. This research provided insights into the detection and removal techniques of VOCs, highlighting the ongoing research orientations in this field (Zhang et al., 2010).
Photodynamic Therapy
U. Schmidt-Erfurth et al. explored the use of liposomal benzoporphyrin derivative in photodynamic therapy (PDT), particularly for occluding neovascularizations. This study underlines the potential of benzofluor-related compounds in medical applications like PDT (Schmidt-Erfurth et al., 1995).
Benzofuran Inhibitors in Drug Development
K. Dawood's review highlighted the role of benzofuran as a core structure in various bioactive heterocycles, emphasizing its broad range of biological activities. This study showcased benzofuran's applications in pharmaceuticals, agriculture, and polymers, stressing its importance as an inhibitor against various diseases and pathogens (Dawood, 2019).
Hybrid Compounds for Antimicrobial Action
E. Chugunova et al. researched the development of new biologically active compounds, focusing on benzofuroxan-containing ‘hybrid’ products. The study aimed at finding effective antibacterial substances, highlighting the potential of benzofluor derivatives in microbial resistance (Chugunova et al., 2016).
Oil Spill Cleanup and Hydrocarbon Storage
Chi Yang et al. demonstrated the efficacy of fluorous metal-organic frameworks (FMOFs) with benzene and toluene (related to benzofluor) in oil spill cleanup and hydrocarbon storage. Their research highlighted the superior hydrophobic properties and adsorption capacity of FMOFs, suggesting significant practical applications (Yang et al., 2011).
Natural Source and Synthesis of Benzofuran Derivatives
Yu-hang Miao et al. reviewed the natural sources, bioactivity, and synthesis of benzofuran derivatives. This comprehensive study provided insights into the potential of benzofuran compounds as natural drug lead compounds, emphasizing their anti-tumor, antibacterial, and anti-viral activities (Miao et al., 2019).
properties
IUPAC Name |
N-[4-ethylsulfanyl-2-(trifluoromethyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S2/c1-3-17-7-4-5-9(14-18(2,15)16)8(6-7)10(11,12)13/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXUDGCYIGBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)NS(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218815 | |
Record name | N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofluor | |
CAS RN |
68672-17-3 | |
Record name | Benzofluor [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068672173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOFLUOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV8RI416N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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